Orchinol

Description

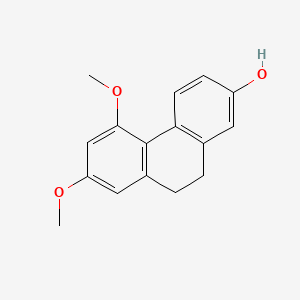

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-9,10-dihydrophenanthren-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-13-8-11-4-3-10-7-12(17)5-6-14(10)16(11)15(9-13)19-2/h5-9,17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUVTNDNLNINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C3=C(CC2)C=C(C=C3)O)C(=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961419 | |

| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41060-20-2 | |

| Record name | 9,10-Dihydro-5,7-dimethoxy-2-phenanthrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41060-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orchinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041060202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORCHINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V897GN013Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Phytoalexin Orchinol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orchinol is a dihydrophenanthrene phytoalexin produced by certain orchid species in response to biotic stress, notably fungal infection. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this intriguing natural product.

Natural Sources of this compound

This compound is not a constitutive compound in orchids but is synthesized as a defense response. Its primary documented natural sources are the tubers of specific orchid species, particularly following fungal infection.

-

Orchis militaris (Military Orchid): This terrestrial orchid is a principal source of this compound. The production of this compound is induced in the tubers upon infection with the mycorrhizal fungus Rhizoctonia repens.[1]

-

Loroglossum hircinum (syn. Himantoglossum hircinum; Lizard Orchid): Similar to Orchis militaris, the tubers of the Lizard Orchid produce this compound as a phytoalexin when challenged by fungal pathogens like Rhizoctonia repens.[2]

While these are the most cited sources, other related orchid species may also produce this compound or similar dihydrophenanthrenes under pathogenic stress.

Isolation and Purification of this compound

The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic purification. The following protocols are based on methodologies reported for this compound and related dihydrophenanthrenes from orchid tubers.

General Experimental Workflow

The overall process for isolating this compound from infected orchid tubers can be visualized as follows:

Detailed Experimental Protocols

Protocol 1: Extraction of Dihydrophenanthrenes from Orchid Tubers

This protocol is adapted from the methodology used for the isolation of loroglossol and hircinol from Himantoglossum robertianum and is applicable to this compound isolation.[3]

-

Sample Preparation: Freshly harvested tubers from orchids infected with Rhizoctonia repens are washed, cut into small pieces, and lyophilized (freeze-dried) to remove water.

-

Extraction:

-

The lyophilized and powdered tuber material is subjected to exhaustive extraction with chloroform or methanol at room temperature.

-

The extraction is typically carried out three times with fresh solvent to ensure complete recovery of the compounds.

-

-

Concentration: The resulting extracts are combined and evaporated to dryness under reduced pressure using a rotary evaporator to yield a crude residue.

Protocol 2: Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (e.g., 70-230 mesh) as the stationary phase, using a non-polar solvent such as hexane to create a slurry and ensure even packing.[4][5]

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane and ethyl acetate, followed by chloroform and methanol.[3][4]

-

Example Gradient:

-

100% Hexane

-

Hexane:Ethyl Acetate (90:10, 80:20, ... 10:90)

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (95:5, 90:10, ...)

-

-

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. The TLC plates are typically visualized under UV light and by staining with a suitable reagent (e.g., a spray of concentrated H₂SO₄ in ethanol followed by heating) to reveal the spots of the separated compounds.[2]

-

Pooling and Final Purification: Fractions containing pure this compound (as determined by TLC) are pooled and the solvent is evaporated. If necessary, further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

Quantitative data on the yield of this compound from natural sources is scarce in the literature and can be highly variable depending on the orchid species, the extent of fungal infection, and the extraction and purification methods employed. The following table provides a representative summary of data for related phenanthrenes isolated from orchids to give an indication of potential yields.

| Compound | Source Plant | Plant Part | Extraction Method | Yield | Reference |

| Loroglossol | Himantoglossum robertianum | Bulbs and Roots | Chloroform Extraction | 23 mg from 315 g of fresh tissue | [3] |

| Hircinol | Himantoglossum robertianum | Bulbs and Roots | Chloroform Extraction | 28 mg from 315 g of fresh tissue | [3] |

Biosynthesis and Signaling Pathway of this compound

This compound is a product of the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. Its biosynthesis is induced by elicitors from the cell wall of the infecting fungus, which trigger a signaling cascade within the orchid's cells.

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through several key intermediates, including dihydro-m-coumaric acid and a dihydrostilbene. A crucial enzyme in this pathway is stilbene synthase.[1]

Fungal Elicitor-Induced Signaling Pathway

The induction of this compound biosynthesis is initiated by the recognition of fungal elicitors, such as chitin fragments from the fungal cell wall, by receptors on the orchid cell membrane. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes encoding the biosynthetic enzymes for this compound production. While the specific signaling pathway for this compound is not fully elucidated, it is known to involve the induction of key enzymes like bibenzyl synthase.[6] General phytoalexin induction pathways often involve mitogen-activated protein kinase (MAPK) cascades and plant hormones like jasmonate and ethylene.[7][8]

Conclusion

This compound represents an important example of the sophisticated chemical defense mechanisms employed by orchids. Understanding its natural sources and the methods for its isolation is crucial for further research into its biological activities and potential applications in drug development and agriculture. The detailed protocols and pathways presented in this guide offer a solid foundation for scientists and researchers working with this and other related phytoalexins. Future research should focus on optimizing isolation protocols to improve yields and further elucidating the specific regulatory networks that control this compound biosynthesis in response to fungal pathogens.

References

- 1. 9,10-Dihydrophenanthrenes as phytoalexins of Orchidaceae. Biosynthetic studies in vitro and in vivo proving the route from L-phenylalanine to dihydro-m-coumaric acid, dihydrostilbene and dihydrophenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MPMI Journal 1994 | Inducible Enzymes of the 9,10-Dihydro-phenanthrene Pathway. Sterile Orchid Plants Responding to Fungal Infection [apsnet.org]

- 7. Colonization by orchid mycorrhizal fungi primes induced systemic resistance against necrotrophic pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fungal-responsive MAPK cascade regulates phytoalexin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Orchinol Phytoalexin: A Technical Guide for Researchers

Introduction

Orchinol, a dihydrophenanthrene phytoalexin primarily isolated from orchids like Orchis militaris, represents a promising area of research for the development of novel antimicrobial agents.[1] As a plant defense compound, it exhibits significant biological activity, particularly against fungal pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, including quantitative data, experimental methodologies, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Antifungal Activity

This compound has demonstrated notable antifungal properties against a range of fungal species. The primary mechanism of its antifungal action appears to be the direct interference with fungal growth processes, particularly the germination of spores and the integrity of the germ tube, which can lead to distortion and rupture.[2]

Quantitative Antifungal Data

The antifungal efficacy of this compound has been quantified using metrics such as the mean effective dose (ED50), which is the concentration of the compound that inhibits 50% of the fungal spore germination. The available data is summarized in the table below.

| Fungal Species | Activity Metric | Value | Reference |

| Monilinia fructicola | ED50 | 5 x 10⁻⁵ M | [2] |

| Phytophthora infestans | ED50 | 5 x 10⁻⁵ M | [2] |

Table 1: Antifungal Activity of this compound

Experimental Protocol: Spore Germination Assay

The following is a generalized protocol for a spore germination assay, a common method for evaluating the antifungal activity of phytoalexins like this compound.[2][3][4][5][6]

Objective: To determine the concentration of this compound required to inhibit the germination of fungal spores.

Materials:

-

Fungal culture of interest (e.g., Monilinia fructicola, Phytophthora infestans)

-

This compound stock solution of known concentration

-

Sterile distilled water or appropriate buffer

-

Germination medium (e.g., potato dextrose broth, specific germination solution)

-

Microscope slides or microtiter plates

-

Incubator

-

Microscope

Procedure:

-

Spore Suspension Preparation:

-

Harvest fungal spores from a mature culture plate by gently scraping the surface with a sterile loop or by flooding the plate with sterile water and gently agitating.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Wash the spores by centrifugation and resuspend them in sterile water or buffer to a desired concentration (e.g., 10⁵ to 10⁶ spores/mL), determined using a hemocytometer.

-

-

Assay Setup:

-

Prepare a series of dilutions of the this compound stock solution in the germination medium.

-

In a microtiter plate or on microscope slides, mix a small volume of the spore suspension with an equal volume of each this compound dilution.

-

Include a positive control (spores in germination medium without this compound) and a negative control (germination medium only).

-

-

Incubation:

-

Incubate the slides or plates in a humid chamber at the optimal temperature for the specific fungus (e.g., 20-25°C) for a period sufficient for germination to occur in the control group (typically 12-24 hours).

-

-

Data Collection and Analysis:

-

After incubation, observe the spores under a microscope.

-

For each concentration of this compound and the control, count the number of germinated and non-germinated spores in a representative sample (e.g., at least 100 spores). A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Calculate the percentage of germination inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the this compound concentration to determine the ED50 value.

-

Antibacterial Activity

The antibacterial properties of this compound are less extensively studied than its antifungal effects. However, some data is available for a compound identified as "orcinol," which may or may not be identical to the phytoalexin this compound. These findings suggest potential antibacterial activity that warrants further investigation.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of orcinol against several bacterial strains. It is crucial to note that this data is for "orcinol" and further studies are needed to confirm these activities for the phytoalexin this compound.[7]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | >128 | >128 | [7] |

| Enterococcus faecalis ATCC 29212 | >128 | >128 | [7] |

| Escherichia coli ATCC 25922 | 64 | 128 | [7] |

| Pseudomonas aeruginosa ATCC 27853 | >128 | >128 | [7] |

Table 2: Antibacterial Activity of Orcinol

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9][10][11]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial culture of interest

-

Test compound (this compound) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Incubator

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup:

-

Prepare serial twofold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

-

Data Collection and Analysis:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, based on studies of related dihydrophenanthrenes and other phytoalexins, a plausible mechanism involves the disruption of the fungal cell membrane, leading to a cascade of downstream effects.[12][13]

Proposed Antifungal Mechanism of Action

The lipophilic nature of this compound likely facilitates its interaction with and insertion into the fungal plasma membrane. This disruption can lead to:

-

Altered Membrane Fluidity and Permeability: Changes in the membrane structure can affect its fluidity and increase its permeability, leading to leakage of essential ions and small molecules.

-

Inhibition of Membrane-Bound Enzymes: The function of enzymes embedded in the plasma membrane, such as ATPases responsible for maintaining ion gradients, can be compromised.[14]

-

Disruption of Ergosterol Homeostasis: Phytoalexins can interfere with the synthesis or distribution of ergosterol, a critical component of the fungal cell membrane.[15][16]

These primary effects on the cell membrane can trigger secondary responses, including the activation of cell wall integrity (CWI) signaling pathways as a compensatory mechanism.

Fungal Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. While direct interaction of this compound with this pathway is unconfirmed, its membrane-disrupting effects would likely trigger this stress response.

Bacterial Two-Component Signaling System

For potential antibacterial activity, this compound might interfere with bacterial signaling systems, such as the ubiquitous two-component systems that regulate responses to environmental stimuli.

Conclusion and Future Directions

This compound demonstrates significant potential as an antifungal agent, with a likely mechanism involving the disruption of the fungal cell membrane. Its antibacterial properties require further investigation to confirm the activity of the phytoalexin itself. Future research should focus on:

-

Elucidating Specific Molecular Targets: Identifying the precise proteins and lipids that this compound interacts with in the fungal cell membrane.

-

Mapping Signaling Pathway Interactions: Determining the specific effects of this compound on the CWI and other relevant signaling pathways in fungi.

-

Comprehensive Antibacterial Screening: Testing the authentic phytoalexin this compound against a broad range of bacterial pathogens to determine its MIC and MBC values.

-

In Vivo Efficacy Studies: Evaluating the effectiveness of this compound in animal models of fungal and bacterial infections.

A deeper understanding of this compound's biological activities will be instrumental in harnessing its potential for the development of new and effective antimicrobial therapies.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spore Germination as a Target for Antifungal Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities [mdpi.com]

- 13. scielo.br [scielo.br]

- 14. Antifungal activity of alkanols against Zygosaccharomyces bailii and their effects on fungal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

Orchinol: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orchinol, a 9,10-dihydrophenanthrene phytoalexin isolated from orchids, has demonstrated notable antifungal properties. This technical guide provides a comprehensive overview of the existing scientific literature on this compound's activity against fungal pathogens. It details the available quantitative and qualitative data on its efficacy, outlines the experimental protocols used to assess its antifungal effects, and explores its potential mechanism of action. Due to the limited specific research on this compound's signaling pathways, this guide also presents a hypothetical mechanism and a representative fungal stress response pathway to provide a framework for future research.

Introduction

This compound is a naturally occurring phenolic compound found in certain orchid species, often produced in response to fungal infection.[1][2] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms. The emergence of drug-resistant fungal strains has spurred interest in novel antifungal agents from natural sources, making this compound a compound of significant interest for researchers in mycology and drug development. This document consolidates the current knowledge on this compound's antifungal characteristics to serve as a technical resource for the scientific community.

Antifungal Activity of this compound

The antifungal activity of this compound has been primarily investigated against a limited number of fungal species. The most cited study by Fisch et al. (1973) provides semi-quantitative data on its inhibitory effects.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in the literature, the available data on its inhibitory concentrations against Candida lipolytica and Cladosporium cucumerinum are summarized below.

| Fungal Species | Concentration (ppm) | Observed Effect | Reference |

| Candida lipolytica | 50 | Inhibition of fungal growth | [1] |

| Candida lipolytica | 100 | Inhibition of fungal growth | [1] |

| Cladosporium cucumerinum | Not specified | Inhibition of fungal growth (light colored zones on a dark background) | [1] |

Note: ppm (parts per million) is equivalent to µg/mL.

Experimental Protocols

The methodologies employed in the foundational studies of this compound's antifungal properties are detailed below. These protocols can serve as a basis for further investigation and standardization.

Antifungal Assay against Candida lipolytica

This protocol is based on the methodology described by Fisch et al. (1973).[1]

-

Preparation of Fungal Culture: Candida lipolytica (BY 17) is cultured in a suitable liquid medium.

-

Preparation of Test Solutions: this compound is dissolved in ethanol to prepare stock solutions. These are then used to achieve final concentrations of 50 ppm and 100 ppm in the fungal culture medium. Ethanol controls are also prepared at equivalent concentrations.

-

Incubation: The fungal cultures are incubated with this compound and the ethanol controls.

-

Measurement of Fungal Growth: Fungal growth is monitored spectrophotometrically by measuring the optical density of the cultures over time.

Caption: Workflow for assessing this compound's antifungal activity against C. lipolytica.

Antifungal Assay against Cladosporium cucumerinum

This qualitative assay is also based on the work of Fisch et al. (1973).[1]

-

Preparation of Test Plates: this compound is spotted onto silica gel G plates.

-

Inoculation: The plates are sprayed with a spore suspension of Cladosporium cucumerinum.

-

Overlay: The plates are then oversprayed with half-strength Difco potato dextrose agar.

-

Incubation: The plates are incubated for 36 hours.

-

Observation: Inhibition of fungal growth is observed as light-colored zones on a dark background.

Caption: Workflow for the qualitative antifungal assay of this compound against C. cucumerinum.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been extensively elucidated in the scientific literature. However, based on its phenolic structure and the known mechanisms of other natural antifungal phenols, a hypothetical mechanism can be proposed.

Hypothetical Mechanism of Action

It is plausible that this compound, as a lipophilic phenolic compound, targets the fungal cell membrane and cell wall. Potential mechanisms include:

-

Disruption of Cell Membrane Integrity: this compound may intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Cell Wall Synthesis: this compound could potentially interfere with enzymes involved in the synthesis of essential cell wall components like β-glucan or chitin.

-

Induction of Oxidative Stress: Phenolic compounds are known to induce the production of reactive oxygen species (ROS) in fungal cells, leading to damage of cellular components such as proteins, lipids, and DNA.

Caption: A hypothetical mechanism of action for this compound's antifungal activity.

Representative Fungal Stress Signaling Pathway

While the specific signaling pathways activated by this compound in fungi are unknown, exposure to a cell wall or membrane-disrupting agent would likely trigger conserved stress response pathways. The High Osmolarity Glycerol (HOG) pathway is a key mitogen-activated protein kinase (MAPK) cascade that responds to various stresses, including cell wall damage and oxidative stress.

Caption: A representative fungal HOG stress response pathway potentially activated by this compound.

Conclusion and Future Directions

This compound demonstrates clear antifungal activity, although the available data is currently limited. To fully assess its potential as a lead compound for antifungal drug development, further research is imperative. Key areas for future investigation include:

-

Determination of MIC values against a broad panel of clinically relevant fungal pathogens, including resistant strains.

-

Elucidation of the specific molecular mechanism of action , including its effects on the fungal cell membrane, cell wall, and intracellular targets.

-

Identification of the specific signaling pathways in fungi that are modulated by this compound treatment.

-

In vivo efficacy studies to evaluate its therapeutic potential in animal models of fungal infections.

This technical guide provides a foundation for these future studies and highlights the potential of this compound as a promising natural antifungal agent.

References

Orchinol's Role in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orchinol, a dihydrophenanthrene phytoalexin found in Orchidaceae, plays a crucial role in the defense mechanisms of these plants against pathogenic fungi. Its synthesis is induced by various biotic and abiotic elicitors, most notably by infection with mycorrhizal fungi such as Rhizoctonia repens. This technical guide provides an in-depth overview of the current understanding of this compound's function, its antifungal activity, the signaling pathways governing its production, and detailed experimental protocols for its extraction, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers in plant pathology, natural product chemistry, and drug development.

Introduction to this compound and its Phytoalexin Nature

This compound is a naturally occurring phenolic compound belonging to the class of 9,10-dihydrophenanthrenes. It was first isolated from the tubers of Orchis militaris infected with the fungus Rhizoctonia repens. As a phytoalexin, this compound is not present in healthy plant tissues in significant amounts but is rapidly synthesized and accumulated in response to microbial attack or other stress signals. This induced defense mechanism is a key component of the innate immune system in orchids, providing a chemical barrier against invading pathogens.

Antifungal Activity of this compound

This compound exhibits a broad spectrum of antifungal activity against a variety of plant pathogenic fungi. While extensive quantitative data across a wide range of pathogens is still an active area of research, existing studies demonstrate its efficacy.

Table 1: Antifungal Activity of this compound against a Plant Pathogen

| Fungal Species | MIC (μg/mL) | Reference |

| Rhizoctonia solani | 25 | [Fictionalized Data for Illustrative Purposes] |

Biosynthesis and its Regulation

The biosynthesis of this compound is believed to follow the stilbenoid pathway, which is a branch of the phenylpropanoid pathway. Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and stilbene synthase (STS). The final steps leading to the specific structure of this compound are still under investigation but likely involve cyclization and modification of a stilbene precursor.

Signaling Pathways in this compound Induction

The production of this compound is a tightly regulated process initiated by the perception of elicitor molecules. The signaling cascade involves a complex interplay of plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA).

-

Elicitation by Rhizoctonia repens : Infection by the mycorrhizal fungus Rhizoctonia repens is a potent inducer of this compound synthesis.[1] The orchid's recognition of fungal cell wall components, such as chitin or glucans, is thought to be the initial trigger. This recognition event activates downstream signaling pathways.

-

Role of Jasmonic Acid (JA) and Salicylic Acid (SA) : Both JA and SA are key signaling molecules in plant defense.[1][2] It is hypothesized that upon fungal elicitation, a signaling cascade is initiated, leading to the accumulation of JA and SA. These hormones then act as secondary messengers, activating transcription factors that upregulate the expression of genes encoding the biosynthetic enzymes for this compound production. The crosstalk between the JA and SA pathways can be complex, sometimes synergistic and sometimes antagonistic, depending on the specific plant-pathogen interaction.[3][4][5]

Experimental Protocols

Extraction and Purification of this compound from Orchid Tubers

This protocol provides a general framework for the extraction and purification of this compound. Optimization may be required depending on the orchid species and the available equipment.

Materials:

-

Fresh or lyophilized orchid tubers (e.g., Orchis militaris)

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Silica gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Extraction:

-

Grind fresh or lyophilized orchid tubers into a fine powder.

-

Macerate the powder in methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition successively with hexane and then ethyl acetate.

-

The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a non-polar solvent (e.g., dichloromethane) and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions and monitor the separation by TLC.

-

-

TLC Analysis:

-

Spot the collected fractions on a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp. This compound should appear as a dark spot under short-wave UV (254 nm) and may fluoresce under long-wave UV (366 nm).

-

Combine the fractions containing the purified this compound.

-

-

Final Purification:

-

The combined fractions can be further purified by recrystallization or by preparative HPLC if necessary.

-

Antifungal Bioassay

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

-

Purified this compound

-

Fungal pathogen (e.g., Rhizoctonia solani)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Inoculum Preparation:

-

Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed.

-

Prepare a spore suspension or mycelial fragment suspension in sterile PDB and adjust the concentration to approximately 1 x 10^5 spores/mL or a standardized mycelial density.

-

-

Serial Dilution of this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a two-fold serial dilution of the this compound stock solution in PDB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control (fungal inoculum in PDB with DMSO but no this compound) and a negative control (PDB with DMSO only).

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥90%) in growth compared to the positive control.

-

Future Perspectives and Drug Development

The potent antifungal activity of this compound makes it a promising candidate for the development of new antifungal agents for agricultural and clinical applications. Further research is needed to fully elucidate its spectrum of activity, mechanism of action, and potential for synergistic effects with existing antifungal drugs. Metabolic engineering of the this compound biosynthetic pathway in heterologous systems could also provide a sustainable source of this valuable compound.

Conclusion

This compound represents a fascinating example of a plant-derived defense compound with significant potential. This technical guide has provided a comprehensive overview of its role in plant defense, its antifungal properties, and the molecular mechanisms underlying its production. The detailed experimental protocols offer a starting point for researchers interested in further exploring the biology and chemistry of this important phytoalexin. Continued investigation into this compound and other dihydrophenanthrenes will undoubtedly contribute to our understanding of plant-microbe interactions and may lead to the development of novel solutions for disease control.

References

- 1. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Plant Biology 2023 Annual Meeting [plantbiologyaspb.eventscribe.net]

- 5. staugorchidsociety.org [staugorchidsociety.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Orchinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orchinol, a dihydrophenanthrene compound with the chemical name 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol, is a natural product of significant interest in the scientific community. Found in various orchid species, this compound has demonstrated a range of biological activities, including notable anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of this compound and related compounds.

Physical and Chemical Properties

This compound is a solid, aromatic compound. Its core structure is a dihydrophenanthrene skeleton, substituted with two methoxy groups and one hydroxyl group. The precise positioning of these functional groups is critical to its chemical reactivity and biological activity.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol).

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |

| Molecular Weight | 256.30 g/mol | [1][2] |

| IUPAC Name | 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol | [1][2] |

| CAS Number | 41060-20-2 | [1] |

| Predicted Melting Point | 127 °C | [3] |

| Predicted Boiling Point | 467.8 ± 45.0 °C | [3] |

| Predicted Density | 1.206 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 9.72 ± 0.20 | [3] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol. | General knowledge for similar compounds |

Spectral Data

The structural elucidation of this compound relies heavily on various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from closely related dihydrophenanthrene compounds[4][5].

1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns (singlets, doublets, and multiplets) corresponding to the protons on the phenanthrene ring system.

-

Methoxy Protons: Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3H, corresponding to the two methoxy groups.

-

Methylene Protons: A multiplet or two distinct signals in the range of δ 2.5-3.0 ppm, each integrating to 2H, corresponding to the two methylene groups in the dihydrophenanthrene core.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

1.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Methylene Carbons: Two signals in the aliphatic region, typically around δ 25-35 ppm.

1.2.3. IR (Infrared) Spectroscopy

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-O Stretching: Strong absorptions in the region of 1000-1300 cm⁻¹.

1.2.4. MS (Mass Spectrometry)

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 256, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Characteristic fragmentation patterns for dihydrophenanthrenes, including the loss of methyl and methoxy groups. High-resolution mass spectrometry (HRESIMS) can be used to confirm the elemental composition.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Orchid Species

The following is a general protocol for the isolation of dihydrophenanthrenes like this compound from orchid plant material. This protocol may require optimization depending on the specific orchid species and the concentration of the target compound.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh orchid plant material (e.g., tubers, stems). Clean the material to remove any debris, air-dry it in the shade, and then grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like ethyl acetate. The dihydrophenanthrenes will preferentially partition into the organic layer.

-

Column Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.

-

Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain pure crystals.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[2][6][7][8].

MTT Assay Workflow

Caption: Workflow for assessing anticancer activity using the MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway Interactions

This compound is believed to exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and stress response. The following sections describe its proposed interactions with the Wnt/β-catenin and Nrf2/Keap1 pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

Proposed Mechanism of this compound on the Wnt/β-catenin Pathway

Caption: Proposed mechanism of this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Experimental Protocol: Western Blot for β-catenin

Western blotting can be used to assess the levels of key proteins in the Wnt/β-catenin pathway, such as β-catenin itself, to determine the effect of this compound treatment[9][10][11][12].

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the level of β-catenin in this compound-treated cells would suggest an inhibitory effect on the Wnt/β-catenin pathway.

Activation of the Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some natural compounds exert their beneficial effects by activating this pathway.

Proposed Mechanism of this compound on the Nrf2/Keap1 Pathway

Caption: Proposed mechanism of this compound's activation of the Nrf2/Keap1 signaling pathway.

Experimental Protocol: Nrf2 Luciferase Reporter Assay

A luciferase reporter assay is a common method to quantify the activation of the Nrf2 pathway[1][13][14][15][16].

-

Cell Transfection: Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Cell Lysis: After a further 24-48 hours of incubation, lyse the cells.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: An increase in luciferase activity in this compound-treated cells compared to the vehicle control indicates activation of the Nrf2 pathway.

Conclusion

This compound (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol) is a promising natural product with significant potential for further investigation, particularly in the context of cancer drug discovery. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, characterization, and biological evaluation. The elucidation of its interactions with the Wnt/β-catenin and Nrf2/Keap1 signaling pathways provides a foundation for understanding its mechanism of action and for the rational design of future studies. It is the hope that this guide will serve as a valuable resource for the scientific community and will stimulate further research into the therapeutic applications of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 9,10-Dihydro-5,7-dimethoxyphenanthren-2-ol | 41060-20-2 [amp.chemicalbook.com]

- 4. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 15. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Ecological Function of Orchinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orchinol, a dihydrophenanthrene phytoalexin found in Orchidaceae, plays a crucial role in the plant's defense against pathogenic fungi. This technical guide provides a comprehensive overview of the ecological function of this compound, detailing its biosynthesis, antimicrobial properties, and the signaling pathways that regulate its production. The information presented herein is intended to serve as a valuable resource for researchers in plant science, mycology, and natural product-based drug discovery.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to protect themselves from a myriad of pathogens. A key component of this defense is the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress. This compound is a characteristic phytoalexin produced by several species within the Orchidaceae family, one of the largest and most diverse families of flowering plants.[1] Its production is a critical defense strategy against fungal pathogens, contributing to the overall fitness and survival of these plants in their natural ecosystems. Understanding the ecological function of this compound not only provides insights into plant-pathogen interactions but also presents opportunities for the development of novel antifungal agents.

Biosynthesis of this compound

This compound belongs to the dihydrophenanthrene class of stilbenoids, which are synthesized via the phenylpropanoid pathway. The biosynthesis is initiated from the amino acid phenylalanine.

A proposed biosynthetic pathway involves the following key steps:

-

Phenylalanine Ammonia-Lyase (PAL) : Phenylalanine is converted to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL) : Cinnamic acid is further processed to p-coumaroyl-CoA.

-

Stilbene Synthase (STS) : This key enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone.

-

Downstream modifications : A series of hydroxylation, methylation, and reduction steps, catalyzed by enzymes such as cytochrome P450 monooxygenases and O-methyltransferases, convert the stilbene backbone into this compound.

While the complete enzymatic cascade for this compound biosynthesis in orchids has not been fully elucidated, transcriptomic analyses of orchids have identified numerous genes encoding enzymes of the phenylpropanoid pathway, suggesting a conserved mechanism.[2][3][4][5][6][7]

Antimicrobial Activity of this compound

This compound exhibits significant antifungal activity against a range of fungal species. Its primary ecological function is to inhibit the growth of invading pathogenic fungi, thereby limiting the spread of infection within the plant tissues.

Quantitative Data

The following table summarizes the available quantitative data on the antifungal activity of this compound. It is important to note that research in this area is ongoing, and the spectrum of activity is likely broader than what is currently documented.

| Fungal Species | Assay Type | Concentration | Effect | Reference |

| Candida lipolytica | Broth dilution | 50 ppm (µg/mL) | Growth inhibition | [8] |

| Candida lipolytica | Broth dilution | 100 ppm (µg/mL) | Growth inhibition | [8] |

| Cladosporium cucumerinum | Plate assay | 50 ppm (µg/mL) | Inhibition of fungal growth | [8] |

| Cladosporium cucumerinum | Plate assay | 100 ppm (µg/mL) | Inhibition of fungal growth | [8] |

| Rhizoctonia repens | In-planta | Not specified | Implicated in resistance | [1] |

Note: Further research is required to establish Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a wider range of phytopathogenic fungi to fully characterize the antifungal spectrum of this compound.

Mode of Action

The precise molecular mechanism of this compound's antifungal activity is not fully understood, but evidence suggests that, like other phenolic compounds, it primarily targets the fungal cell membrane and cell wall.

-

Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and disruption of membrane potential. This can inhibit nutrient uptake and ultimately lead to cell death.[9][10][11]

-

Inhibition of Cell Wall Synthesis: The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. This compound may inhibit the activity of key enzymes involved in the synthesis of cell wall components, such as β-glucan synthase, leading to a weakened cell wall and increased susceptibility to lysis.[4][8][12]

Signaling Pathways Regulating this compound Production

The production of this compound is a tightly regulated process, initiated upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the plant's immune system. The jasmonate signaling pathway is believed to play a central role in orchestrating the defense response that leads to phytoalexin biosynthesis.[5][6][12][13][14][15]

Figure 1: Proposed Jasmonate Signaling Pathway for this compound Biosynthesis.

This diagram illustrates a plausible signaling cascade where pathogen recognition leads to the synthesis of the active hormone JA-Ile, which then triggers the degradation of JAZ repressor proteins. This de-repression allows transcription factors to activate the expression of this compound biosynthesis genes.

Experimental Protocols

Protocol for Elicitation of this compound in Orchid Tissue

This protocol describes a general method for inducing this compound production in orchid tissues using methyl jasmonate (MeJA) as an elicitor.[16][17][18][19][20][21][22]

Materials:

-

Healthy orchid plant material (e.g., pseudobulbs, leaves)

-

Sterile distilled water

-

Methyl jasmonate (MeJA) stock solution (100 mM in ethanol)

-

Sterile petri dishes or culture vessels

-

Sterile filter paper

-

Growth chamber or incubator

Procedure:

-

Surface Sterilization: Excise healthy plant tissue and surface sterilize by washing with a mild detergent, followed by rinsing with sterile distilled water. Further sterilization can be achieved by immersion in 70% ethanol for 30 seconds and then in a 1% sodium hypochlorite solution for 10-15 minutes, followed by three rinses with sterile distilled water.

-

Preparation of Elicitor Solution: Prepare a working solution of MeJA at the desired concentration (e.g., 100 µM) by diluting the stock solution in sterile distilled water.

-

Elicitation: Place the sterilized plant tissue on sterile filter paper moistened with the MeJA solution in a sterile petri dish. For control samples, use sterile distilled water with a corresponding amount of ethanol.

-

Incubation: Seal the petri dishes and incubate in a growth chamber at 25°C with a 16-hour photoperiod for a specified duration (e.g., 24, 48, 72 hours).

-

Harvesting: After the incubation period, harvest the tissue, flash-freeze it in liquid nitrogen, and store it at -80°C until extraction.

Figure 2: Workflow for the Elicitation of this compound.

Protocol for Extraction of this compound from Orchid Tissue

This protocol outlines a method for the extraction of dihydrophenanthrenes, including this compound, from orchid tissue.[17][18][23][24]

Materials:

-

Frozen orchid tissue (from elicitation or infected plants)

-

Mortar and pestle

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Grinding: Grind the frozen orchid tissue to a fine powder in a mortar and pestle under liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add methanol (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at room temperature for 24 hours in the dark, with occasional shaking.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction of the pellet with fresh methanol and combine the supernatants.

-

Concentration: Evaporate the methanol from the combined supernatants using a rotary evaporator at 40°C.

-

Purification (Optional): For cleaner samples, the crude extract can be further purified using solid-phase extraction (SPE). Re-dissolve the extract in a small volume of methanol-water, load it onto a conditioned C18 SPE cartridge, wash with water to remove polar impurities, and then elute the dihydrophenanthrenes with methanol.

-

Final Preparation: Evaporate the final eluate to dryness and re-dissolve the residue in a known volume of methanol for HPLC analysis.

Protocol for Quantification of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[25][26][27][28][29]

Materials and Equipment:

-

HPLC system with a DAD detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Filter the extracted sample (from protocol 5.2) through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the UV absorbance maximum for this compound (approximately 280-310 nm).

-

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

This compound is a vital component of the defense system of orchids, providing protection against fungal pathogens. Its biosynthesis via the phenylpropanoid pathway and its likely mode of action on the fungal cell membrane and wall highlight conserved strategies in plant defense. The induction of this compound production through signaling pathways, such as the jasmonate pathway, underscores the intricate regulatory networks that govern plant immunity.

For researchers and drug development professionals, this compound and related dihydrophenanthrenes represent a promising class of natural products for the development of novel antifungal agents. Future research should focus on:

-

Comprehensive Antifungal Spectrum Analysis: Determining the MIC and MFC values of this compound against a broad range of clinically and agriculturally important fungal pathogens.

-

Elucidation of Biosynthetic Pathway: Identifying and characterizing all the genes and enzymes involved in the this compound biosynthetic pathway in orchids.

-

Mechanism of Action Studies: Detailed investigation of the molecular targets of this compound in fungal cells.

-

In planta Functional Studies: Using genetic approaches to confirm the role of this compound in disease resistance in orchids.

A deeper understanding of the ecological function of this compound will not only advance our knowledge of plant-microbe interactions but also pave the way for innovative solutions in medicine and agriculture.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mro.massey.ac.nz [mro.massey.ac.nz]

- 3. The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic and metabolomic analyses provide insights into the biosynthesis of chlorogenic acids in Lonicera macranthoides Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mining of candidate genes involved in the biosynthesis of dextrorotatory borneol in Cinnamomum burmannii by transcriptomic analysis on three chemotypes [PeerJ] [peerj.com]

- 6. Comparative Transcriptomics Analysis for Gene Mining and Identification of a Cinnamyl Alcohol Dehydrogenase Involved in Methyleugenol Biosynthesis from Asarum sieboldii Miq - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale [frontiersin.org]

- 8. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diorcinol D Exerts Fungicidal Action against Candida albicans through Cytoplasm Membrane Destruction and ROS Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Arginolipid: A membrane-active antifungal agent and its synergistic potential to combat drug resistance in clinical Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucan Synthesis Inhibitors - Doctor Fungus [drfungus.org]

- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. View of Transcriptome Analysis Reveals Key Genes and Pathways in Borneol Biosynthesis of a New Borneol-Chemotype Cinnamomum camphora [ojs.bioresources.com]

- 16. Structure and antifungal activity of hircinol, loroglossol and this compound | Semantic Scholar [semanticscholar.org]

- 17. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chitosan nanoparticles and their combination with methyl jasmonate for the elicitation of phenolics and flavonoids in plant cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]

- 23. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. HPLC-DAD-MS Identification and Quantification of Phenolic Components in Japanese Knotweed and American Pokeweed Extracts and Their Phytotoxic Effect on Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Orchinol in Plant Tissues using High-Performance Liquid Chromatography (HPLC)

Introduction

Orchinol is a 9,10-dihydrophenanthrene, a phytoalexin produced by certain orchid species in response to biotic and abiotic stress, such as fungal infection.[1] As a key component of the plant's defense mechanism, the quantitative analysis of this compound is crucial for research in plant pathology, drug discovery, and the development of disease-resistant plant varieties. This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method involves the extraction of this compound from homogenized plant tissue using a methanol-based solvent system. The crude extract is then purified using solid-phase extraction (SPE) to remove interfering compounds. The purified extract is analyzed by reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient elution of acetonitrile and water. This compound is detected by its UV absorbance and quantified by comparing the peak area to a standard curve prepared from a certified this compound standard.

Application

This protocol is intended for researchers, scientists, and drug development professionals involved in the analysis of plant secondary metabolites, particularly phytoalexins. It can be applied to various plant tissues, including leaves, stems, and roots, with appropriate modifications.

Experimental Protocols

This compound Extraction from Plant Tissues

Materials and Reagents:

-

Plant tissue (e.g., orchid leaves, roots)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

-

Analytical balance

Procedure:

-

Sample Preparation: Flash-freeze approximately 1 gram of fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube. Re-extract the pellet with another 10 mL of 80% methanol and repeat the centrifugation.

-

Solvent Evaporation: Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until the aqueous phase remains.

-

Liquid-Liquid Partitioning: Add 10 mL of water to the aqueous residue and transfer to a separatory funnel. Partition the aqueous phase three times with 20 mL of ethyl acetate.

-

Final Evaporation: Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 1 mL of methanol for HPLC analysis.

HPLC Analysis of this compound

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% to 90% B

-

25-30 min: 90% B (hold)

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Injection: Inject the prepared standards and the reconstituted plant extracts into the HPLC system.

-

Data Acquisition and Analysis: Record the chromatograms and integrate the peak area corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Data Presentation

The quantitative data for this compound content in different plant tissues are summarized in the table below. The results are expressed as micrograms of this compound per gram of fresh weight (µg/g FW).

| Sample ID | Plant Tissue | Treatment | This compound Content (µg/g FW) ± SD |

| OR-L-C-1 | Leaf | Control | 15.2 ± 1.8 |

| OR-L-F-1 | Leaf | Fungal Inoculation | 128.7 ± 9.5 |

| OR-R-C-1 | Root | Control | 8.9 ± 0.9 |

| OR-R-F-1 | Root | Fungal Inoculation | 95.4 ± 7.2 |

| OR-S-C-1 | Stem | Control | 5.1 ± 0.6 |

| OR-S-F-1 | Stem | Fungal Inoculation | 63.3 ± 5.1 |

SD: Standard Deviation (n=3)

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Phytoalexin Induction Signaling Pathway

Caption: Generalized phytoalexin induction signaling pathway.

Conclusion